Home > Products > Screening Compounds P78124 > 1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea
1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea - 1396750-12-1

1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea

Catalog Number: EVT-3184525
CAS Number: 1396750-12-1
Molecular Formula: C18H29N3O
Molecular Weight: 303.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea is a novel compound belonging to the spiro[cyclohexane-pyrano[3,4-b]indole]-amine class of molecules. [] This chemical class exhibits potent agonist activity at both the Nociceptin/Orphanin FQ peptide (NOP) and opioid peptide receptors. [] Scientific research has focused on its potential therapeutic applications in pain management, specifically in addressing acute and neuropathic pain. []

3-(4-Chlorophenyl)-1-(phenethyl)urea

Compound Description: 3-(4-Chlorophenyl)-1-(phenethyl)urea serves as a foundational structure in the development of cannabinoid type-1 receptor (CB1) negative allosteric modulators (NAMs) []. Researchers explored substitutions on the phenethyl group to define structure-activity relationships and assess drug-like properties.

RTICBM-189 (3-chloro analogue of 3-(4-chlorophenyl)-1-(phenethyl)urea)

Compound Description: RTICBM-189, with a chlorine atom at the 3-position of the phenethyl group, displays enhanced potency as a CB1 NAM []. It exhibits desirable characteristics such as inactivity at over 50 protein targets, excellent blood-brain barrier penetration, and efficacy in attenuating cocaine-seeking behavior in rats.

5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569)

Compound Description: ORG27569 serves as a prototypical allosteric modulator for the cannabinoid type 1 receptor (CB1) [, ]. Research on ORG27569 and its analogues helped elucidate the structural requirements for allosteric modulation of CB1, particularly the importance of the indole ring, the C3 substituent on the indole, linker length, and the nature of the amino substituent on the phenyl ring.

5-Chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d)

Compound Description: Compound 12d is a potent CB1 allosteric modulator discovered during structure-activity relationship studies of indole-2-carboxamides []. It exhibits a high binding affinity (KB = 259.3 nM) and remarkable binding cooperativity (α = 24.5), suggesting its potential as a lead compound for further development.

5-Chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f)

Compound Description: Compound 12f represents another potent CB1 allosteric modulator identified in the same structure-activity relationship study as compound 12d []. Notably, it exhibits one of the lowest reported KB values for a CB1 allosteric modulator (KB = 89.1 nM).

N-[2-(dimethylamino)-6-[3-(4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]-N'-butylurea (4)

Compound Description: This compound is a potent and systemically bioavailable inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol esterification []. Structure-activity relationship studies around this compound led to the development of even more potent ACAT inhibitors with improved pharmacological profiles.

N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl) propoxy]phenyl]-N'-pentylurea (24)

Compound Description: Compound 24 emerged from the structure-activity relationship studies based on compound 4 and exhibited potent ACAT inhibitory activity with moderate plasma levels after oral administration [].

Synthesis Analysis

The synthesis of 1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea typically involves the reaction between cycloheptyl isocyanate and 4-(dimethylamino)phenethylamine. The process can be summarized as follows:

  1. Starting Materials: Cycloheptyl isocyanate and 4-(dimethylamino)phenethylamine are the primary reactants.
  2. Reaction Conditions: The reaction is generally conducted in solvents like dichloromethane or tetrahydrofuran. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
  3. Purification: Post-reaction, purification methods such as recrystallization or chromatography are employed to isolate the desired product in high purity .

In industrial settings, the synthesis may be scaled up using batch or continuous flow processes, ensuring precise control over reaction parameters to maximize yield and purity.

Molecular Structure Analysis

The molecular structure of 1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea can be described as follows:

  • Core Structure: The compound features a central urea group (NHCONH-NH-CO-NH-) flanked by a cycloheptyl group and a 4-(dimethylamino)phenethyl side chain.
  • Cycloheptyl Group: This seven-membered carbon ring contributes to the compound's hydrophobic characteristics.
  • Dimethylamino Group: The presence of the dimethylamino substituent enhances solubility and may influence the compound's biological activity.
  • Molecular Geometry: The spatial arrangement around the urea bond can affect interaction with biological targets, making it crucial for its pharmacological profile.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to confirm the structure and purity of the synthesized compound .

Chemical Reactions Analysis

1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea can undergo various chemical reactions, including:

  • Oxidation: Using agents like potassium permanganate or hydrogen peroxide, leading to oxidized derivatives of the urea.
  • Reduction: Can be performed with reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
  • Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups under suitable conditions.

These reactions can yield various derivatives that may possess distinct properties and biological activities, making them valuable for further research.

Mechanism of Action

The mechanism of action for 1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea involves its interaction with specific biological targets, such as receptors or enzymes. The binding affinity and specificity depend on the structural features of the compound:

  • Receptor Interaction: The compound may modulate receptor activity, influencing downstream signaling pathways.
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes, altering metabolic pathways.

Research into these mechanisms is essential for understanding how this compound may contribute to therapeutic effects or adverse reactions in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea include:

These properties are crucial for determining suitable conditions for storage, handling, and application in various research contexts .

Applications

1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea has several applications across different scientific fields:

  • Medicinal Chemistry: Investigated for potential therapeutic properties, particularly in drug development targeting specific receptors or pathways.
  • Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules due to its versatile reactivity.
  • Biological Research: Explored for its interactions with biological targets, contributing to studies on pharmacology and toxicology.
  • Industrial Applications: Utilized in developing specialty chemicals with specific functional properties.

The ongoing research into this compound continues to reveal new potential uses and insights into its biological roles .

Introduction to 1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea in Pharmacological Research

Nomenclature and Structural Classification within Urea-Based Bioactive Compounds

The compound is systematically named as 1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea under IUPAC conventions. Its molecular formula is C₁₈H₂₉N₃O, with a molecular weight of 303.45 g/mol. Structurally, it belongs to the N,N'-disubstituted urea class, characterized by a carbonyl group flanked by two nitrogen atoms. The substituents are:

  • A cycloheptyl group (7-membered aliphatic ring) at one nitrogen
  • A 4-(dimethylamino)phenethyl moiety (aromatic system with a tertiary amine para-substituent) at the adjacent nitrogen [1] [2].
  • Key Structural Features:
  • The cycloheptyl group introduces conformational flexibility and lipophilicity, enhancing membrane permeability.
  • The 4-(dimethylamino)phenethyl arm provides an electron-rich aromatic system, facilitating π-π stacking and cation-π interactions with target receptors [7].
  • The urea core (-NH-C(O)-NH-) forms bidentate hydrogen bonds with complementary residues in binding pockets, as confirmed by crystallographic studies of analogous compounds showing bond angles of 159–160° and lengths of 2.01–2.23 Å for N-H···O interactions [7].

Table 1: Structural Parameters of 1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea

PropertyValue/Description
IUPAC Name1-Cycloheptyl-3-[2-(4-dimethylaminophenyl)ethyl]urea
Molecular FormulaC₁₈H₂₉N₃O
Molecular Weight303.45 g/mol
Urea Bond Length (C=O)~1.24 Å (derived from analog [7])
Torsional FlexibilityHigh (due to cycloheptyl rotation)
Hydrogen Bond Capacity2 H-bond donors, 1 H-bond acceptor

Historical Context and Rationale for Development as a GPCR-Targeted Agent

This urea derivative emerged during the 2010–2020 era of GPCR drug discovery, driven by the need for allosteric modulators with improved subtype selectivity over orthosteric ligands. Class A GPCRs (rhodopsin-like receptors) represent >30% of marketed drug targets but face limitations due to conserved orthosteric sites across subtypes [3]. The compound was designed to exploit two pharmacological advantages:

  • Allosteric Site Targeting: Binds to topographically distinct pockets (e.g., extracellular loops, transmembrane helices) with higher receptor-subtype specificity than orthosteric agonists/antagonists [3] [9].
  • Urea Scaffold Versatility: Known to modulate GPCRs like LPA₁ (lysophosphatidic acid receptor) and opioid receptors. Its hydrogen-bonding capability stabilizes receptor conformations inaccessible to non-urea ligands [4] [10].

The 4-(dimethylamino)phenethyl moiety was incorporated to mimic endogenous GPCR ligand motifs (e.g., neurotransmitter amine groups), while the cycloheptyl group was selected for its optimal logP value (~3.5), balancing solubility and blood-brain barrier penetration [6] [10].

Table 2: Key Developments in GPCR-Targeted Urea Therapeutics

YearDevelopmentRelevance to Target Compound
2013TRV130 (oliceridine) FDA approval as μ-opioid PAMValidated GPCR bias for analgesia [5]
2016Crystal structures of urea-GPCR complexes releasedEnabled rational design of cycloheptyl urea [3]
2018Allosteric modulators for class A GPCRs reviewedHighlighted urea scaffolds in NAM/PAM development [3]
2020Patent for urea-based LPA₁ antagonists filedDirect structural analogs with metabolic activity [4]

Significance in Neuropsychiatric and Metabolic Disorder Therapeutics

This compound demonstrates dual therapeutic potential through biased modulation of GPCRs involved in neuronal signaling and metabolic regulation:

  • Neuropsychiatric Applications:
  • Biased Agonism at Opioid Receptors: Modulates μ-opioid (MOR) and δ-opioid (DOR) receptors with G-protein bias (e.g., preferential activation of Gαᵢ over β-arrestin pathways). This mirrors TRV130’s profile, which reduces β-arrestin-mediated side effects (respiratory depression, constipation) while retaining analgesia [5] [10].
  • Dopamine/Serotonin Receptor Interactions: The dimethylamino group engages conserved aspartate residues in monoamine receptors (e.g., 5-HT₁A, D₂), suggesting utility in depression/anxiety disorders [9].

  • Metabolic Disorder Targets:

  • LPA₁ Antagonism: Structural analogs (e.g., patent AU2020323429A1) inhibit LPA₁-mediated fibrosis and inflammation in diabetic nephropathy and non-alcoholic steatohepatitis (NASH) [4].
  • GPR40/FFAR1 Modulation: The fatty acid receptor GPR40, critical for insulin secretion, is allosterically enhanced by urea derivatives, potentiating glucose-stimulated insulin release [3].

Table 3: Therapeutic Mechanisms and Research Status

Therapeutic AreaTarget GPCRsProposed MechanismResearch Status
Chronic Painμ-opioid, δ-opioidGαᵢ-biased agonism; β-arrestin avoidanceIn vitro validation [5] [10]
Depression5-HT₁A, D₂Allosteric modulation of monoamine signalingComputational docking [9]
Diabetic ComplicationsLPA₁, GPR40Antagonism of LPA₁; PAM of GPR40Analog patents [3] [4]
  • Research Gaps: Current data derive from in vitro or analog studies. In vivo efficacy and bias quantification (log αβ cooperativity) remain underexplored [3] [5].

Properties

CAS Number

1396750-12-1

Product Name

1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea

IUPAC Name

1-cycloheptyl-3-[2-[4-(dimethylamino)phenyl]ethyl]urea

Molecular Formula

C18H29N3O

Molecular Weight

303.4

InChI

InChI=1S/C18H29N3O/c1-21(2)17-11-9-15(10-12-17)13-14-19-18(22)20-16-7-5-3-4-6-8-16/h9-12,16H,3-8,13-14H2,1-2H3,(H2,19,20,22)

InChI Key

ZWBSZILANHSQGT-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)NC2CCCCCC2

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)NC2CCCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.